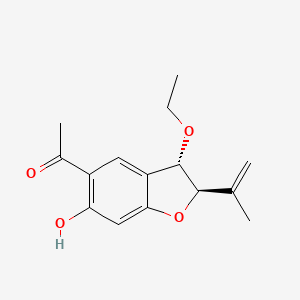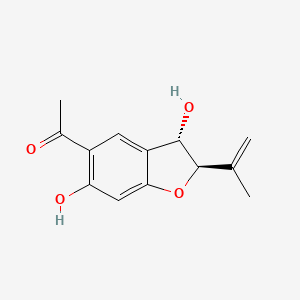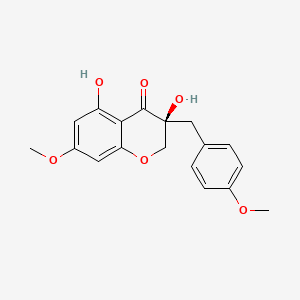
1,2-Dimethoxybenzene-3,4,5,6-D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an organic compound with the molecular formula C8H6D4O2 and a molecular weight of 142.19 g/mol . This compound is commonly used as a stable isotope-labeled compound in various scientific research applications.
作用機序
Target of Action
1,2-Dimethoxybenzene-3,4,5,6-D4, also known as 5,6-Dimethoxybenzene-1,2,3,4-d4 , is an organic compound derived from benzeneIt’s known that benzene derivatives can undergo electrophilic aromatic substitution .
Mode of Action
The mode of action of this compound is likely similar to other benzene derivatives. In electrophilic aromatic substitution, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene and its derivatives can participate in various biochemical reactions, including electrophilic aromatic substitution .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dimethoxybenzene-3,4,5,6-D4 can be synthesized through the deuteration of 1,2-Dimethoxybenzene. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) or deuterated solvents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of deuterium oxide (D2O) as a deuterium source. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen atoms with deuterium atoms .
化学反応の分析
Types of Reactions
1,2-Dimethoxybenzene-3,4,5,6-D4 undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used under acidic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.
Oxidation: Products include quinones and other oxidized derivatives.
科学的研究の応用
1,2-Dimethoxybenzene-3,4,5,6-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
類似化合物との比較
Similar Compounds
1,2-Dimethoxybenzene: The non-deuterated form of 1,2-Dimethoxybenzene-3,4,5,6-D4, with similar chemical properties but different isotopic composition.
1,3-Dimethoxybenzene: An isomer of 1,2-Dimethoxybenzene with methoxy groups at the 1 and 3 positions.
1,4-Dimethoxybenzene: Another isomer with methoxy groups at the 1 and 4 positions.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies using NMR spectroscopy. This makes it particularly valuable in research applications where precise tracking of molecular interactions is required .
特性
IUPAC Name |
1,2,3,4-tetradeuterio-5,6-dimethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDKAPXRBAPSQN-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OC)OC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
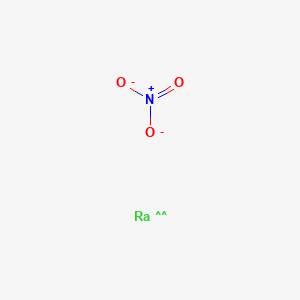
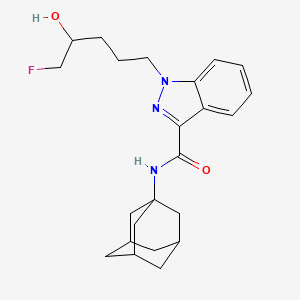
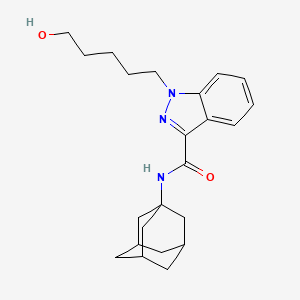
![2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592939.png)
![2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592940.png)
![5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid](/img/structure/B592942.png)
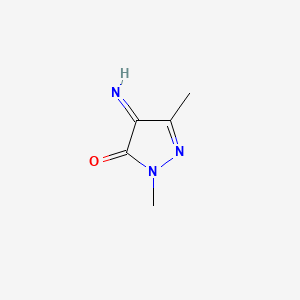
![7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide](/img/structure/B592945.png)
